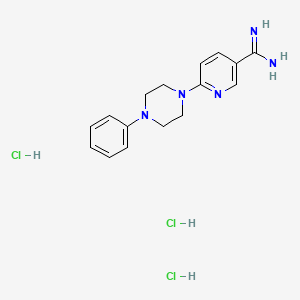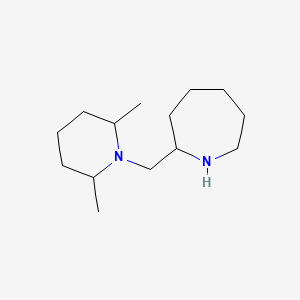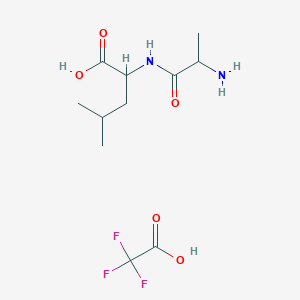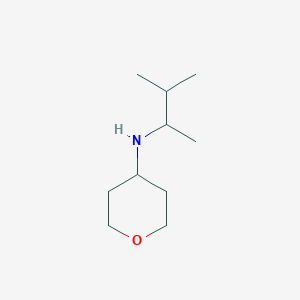
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride is a chemical compound known for its selective inhibition of the C1s protease, a component of the classical complement pathway. This pathway is crucial for initiating complement activity, which plays a significant role in immune responses and is implicated in various complement-mediated diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of the phenylpiperazine moiety. The final step involves the formation of the carboximidamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process is designed to be cost-effective and scalable, meeting the demands of pharmaceutical and research applications .
化学反応の分析
Types of Reactions
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylpiperazine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the carboximidamide group, leading to different derivatives.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds .
科学的研究の応用
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies investigating the classical complement pathway and its role in immune responses.
Medicine: Explored as a potential therapeutic agent for complement-mediated diseases due to its selective inhibition of C1s protease.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
作用機序
The compound exerts its effects by selectively inhibiting the C1s protease, a key enzyme in the classical complement pathway. It binds to the substrate recognition site of C1s, preventing the cleavage of downstream components such as C4 and C2. This inhibition disrupts the activation of the complement pathway, reducing inflammation and tissue damage associated with complement-mediated diseases .
類似化合物との比較
Similar Compounds
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: The base compound without the trihydrochloride form.
4-Phenylpiperazine derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride is unique due to its high selectivity and potency as a C1s protease inhibitor. Its trihydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
特性
分子式 |
C16H22Cl3N5 |
|---|---|
分子量 |
390.7 g/mol |
IUPAC名 |
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide;trihydrochloride |
InChI |
InChI=1S/C16H19N5.3ClH/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14;;;/h1-7,12H,8-11H2,(H3,17,18);3*1H |
InChIキー |
URSINTNKQBZAQT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
![1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)
![N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-[(naphthalen-2-yl)amino]-N-phenylacetamide](/img/structure/B12316176.png)
![N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12316186.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
![2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione](/img/structure/B12316196.png)


![(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol](/img/structure/B12316218.png)
![2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12316222.png)



![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)
